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Compound of Interest

Compound Name: (rac)-Talazoparib

Cat. No.: B10752687 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical guide for the synthesis of racemic

Talazoparib, a potent inhibitor of poly(ADP-ribose) polymerase (PARP), for preclinical research

purposes. The document outlines a detailed experimental protocol, summarizes key

quantitative data, and provides visual representations of the relevant biological pathway and

experimental workflow.

Introduction
Talazoparib (formerly BMN 673) is a highly potent inhibitor of PARP enzymes, particularly

PARP1 and PARP2, which are critical components of the DNA single-strand break repair

(SSBR) machinery.[1][2] By inhibiting PARP, Talazoparib leads to the accumulation of

unrepaired single-strand breaks, which are subsequently converted into cytotoxic double-

strand breaks during DNA replication. In cancer cells with deficiencies in homologous

recombination repair (HRR), such as those with BRCA1/2 mutations, this accumulation of DNA

damage results in synthetic lethality and targeted cell death.[3][4]

This guide details a common and effective method for the synthesis of racemic Talazoparib,

providing a foundation for its production in a preclinical research setting.
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The primary mechanism of action of Talazoparib involves the inhibition of PARP1 and PARP2.

The following diagram illustrates the simplified signaling pathway of PARP-mediated DNA

repair and the mechanism of its inhibition by Talazoparib.
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Mechanism of PARP inhibition by Talazoparib.

Synthesis of Racemic Talazoparib
The following multi-step synthesis provides a reliable method for obtaining racemic Talazoparib.

The overall workflow is depicted in the diagram below.
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Workflow for the synthesis and analysis of racemic Talazoparib.

Experimental Protocols
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The following protocols are based on established synthetic routes.[3]

Step 1: Synthesis of Intermediate Compound 16

To a solution of compound 14 (1 equivalent) and compound 15 (1.3 equivalents) in dioxane,

add pyridinium p-toluenesulfonate (PPTS) (0.2 equivalents) and MgSO4 (5 equivalents).

Heat the mixture to reflux and stir for 2 hours.

Cool the reaction to 50°C and add NaBH4 (4 equivalents).

Heat the mixture to 80°C and stir for an additional 2-3 hours.

Cool the reaction to room temperature and quench with methanol.

Filter the solid and concentrate the filtrate.

Extract the residue with ethyl acetate and wash with saturated NaHCO3 aqueous solution

and brine.

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.

Purify the crude product by column chromatography to yield compound 16.

Step 2: Synthesis of Intermediate Compound 13 (from Compound 17)

Note: For racemic synthesis, the chiral resolution step to obtain compound 17 is omitted, and

the racemic mixture of the preceding intermediate is used directly.

Combine compound 17 (or the corresponding racemic intermediate) (1 equivalent) and

compound 18 (1.2 equivalents) in a suitable solvent.

Add a base, such as triethylamine, and stir the reaction at room temperature until completion

(monitored by TLC or LC-MS).

Work up the reaction by removing the solvent and partitioning the residue between water and

an organic solvent (e.g., ethyl acetate).
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Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate to obtain

crude compound 13.

Step 3: Synthesis of Racemic Talazoparib (Compound 1)

To a solution of compound 13 (1 equivalent) in ethanol, add 50% hydrazine hydrate (6

equivalents).

Heat the mixture to reflux for 2-4 hours.

Remove the solvent under reduced pressure.

Wash the crude product with water, filter, and then wash with ethanol.

Recrystallize the solid to obtain the final product, racemic Talazoparib.[3]

Purification and Characterization
Purification:

Column Chromatography: As described in the synthesis of intermediate 16.[3]

Recrystallization: Used for the final purification of racemic Talazoparib.[3]

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be

employed for purification and purity analysis. A typical mobile phase consists of a gradient of

acetonitrile and water with 0.1% formic acid on a C18 column.[5]

Characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are used to

confirm the structure of the synthesized compounds.

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is used to

determine the molecular weight of the products.[2]

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final

compound. An HPLC purity of >99% is typically desired for preclinical studies.[3]
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Quantitative Data Summary
The following tables summarize key quantitative data from the synthesis and biological

evaluation of Talazoparib.

Table 1: Synthesis Yields and Purity

Step/Product Typical Yield HPLC Purity Reference

Intermediate 16 ~52% - [3]

Racemic Talazoparib ~90% >99% [3]

Table 2: Biological Activity of Talazoparib

Target Assay Value Reference

PARP-1 Ki 0.65 ± 0.07 nM [2][6]

PARP-2 Ki
(similar affinity to

PARP-1)
[4]

PARP-1 IC50 0.57 nM [7]

Table 3: Comparative PARP Inhibition

Compound PARP-1 Ki (nM) Reference

Talazoparib 0.65 ± 0.07 [6]

Olaparib 1.87 ± 0.10 [6]

Racemic Talazoparib

Derivative (3a)
2.37 ± 0.56 [6]

Racemic Talazoparib

Derivative (3b)
1.92 ± 0.41 [6]

Racemic Talazoparib

Derivative (3c)
1.73 ± 0.43 [6]
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Conclusion
This technical guide provides a detailed framework for the synthesis of racemic Talazoparib for

preclinical research. The outlined protocols, supported by quantitative data and visual

diagrams, offer a comprehensive resource for researchers in the field of drug discovery and

development. Adherence to these methodologies will enable the consistent and reliable

production of Talazoparib for further investigation into its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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